molecular formula C8H9ClN2O2 B12669550 2-Chloro-N-methyl-6-nitrobenzylamine CAS No. 94108-15-3

2-Chloro-N-methyl-6-nitrobenzylamine

Cat. No.: B12669550
CAS No.: 94108-15-3
M. Wt: 200.62 g/mol
InChI Key: KLVFNRYOUGSYDE-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-6-nitrobenzylamine is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of benzylamine, characterized by the presence of a chlorine atom at the second position, a nitro group at the sixth position, and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-6-nitrobenzylamine typically involves the nitration of a suitable benzylamine precursor followed by chlorination and methylation steps. One common synthetic route is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-6-nitrobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.

Major Products Formed

    Substitution: Formation of substituted benzylamine derivatives.

    Reduction: Formation of 2-Chloro-N-methyl-6-aminobenzylamine.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

2-Chloro-N-methyl-6-nitrobenzylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-6-nitrobenzylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and methyl group contribute to the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methylbenzylamine
  • 2-Chloro-6-nitrobenzylamine
  • N-methyl-6-nitrobenzylamine

Comparison

2-Chloro-N-methyl-6-nitrobenzylamine is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical and biological properties. Compared to 2-Chloro-N-methylbenzylamine, the nitro group enhances its reactivity and potential for bioreduction. Compared to 2-Chloro-6-nitrobenzylamine, the methyl group increases its lipophilicity and membrane permeability. N-methyl-6-nitrobenzylamine lacks the chlorine atom, which affects its substitution reactions and overall reactivity .

Properties

CAS No.

94108-15-3

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

1-(2-chloro-6-nitrophenyl)-N-methylmethanamine

InChI

InChI=1S/C8H9ClN2O2/c1-10-5-6-7(9)3-2-4-8(6)11(12)13/h2-4,10H,5H2,1H3

InChI Key

KLVFNRYOUGSYDE-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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